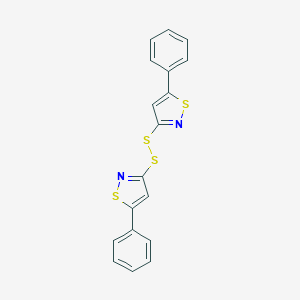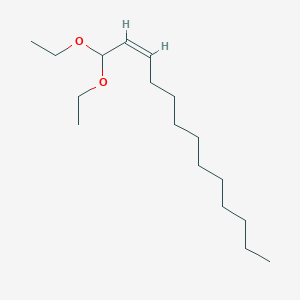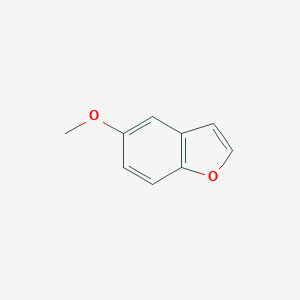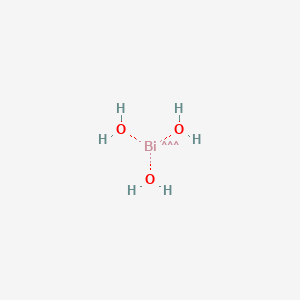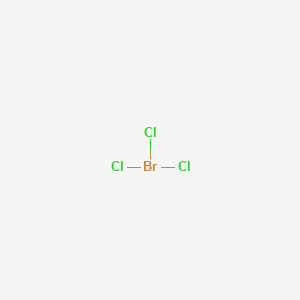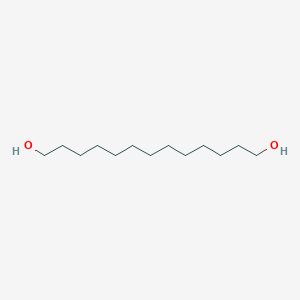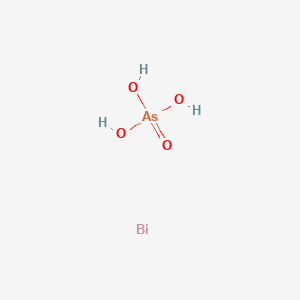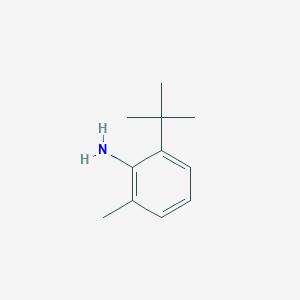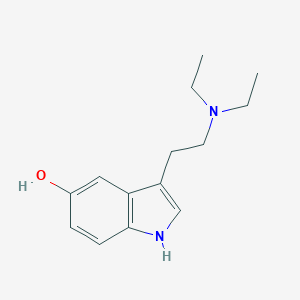
Indole, 3-(2-(diethylamino)ethyl)-5-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole, 3-(2-(diethylamino)ethyl)-5-hydroxy- is a chemical compound that belongs to the class of tryptamines. It is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of indole, 3-(2-(diethylamino)ethyl)-5-hydroxy- is not fully understood. However, it is believed to act on the serotonin system in the brain by binding to serotonin receptors and inhibiting the reuptake of serotonin. This results in increased levels of serotonin in the brain, which is associated with improvements in mood and overall mental health.
Effets Biochimiques Et Physiologiques
Indole, 3-(2-(diethylamino)ethyl)-5-hydroxy- has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have antioxidant properties, which can help protect against oxidative stress and damage to cells. Additionally, it has been shown to have neuroprotective effects, which can help protect against damage to the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using indole, 3-(2-(diethylamino)ethyl)-5-hydroxy- in lab experiments is its potential therapeutic properties. It has been shown to have a number of beneficial effects, which make it an attractive compound for further study. However, one of the major limitations of using this compound is its relatively high cost, which can make it difficult to use in large-scale experiments.
Orientations Futures
There are a number of future directions for research on indole, 3-(2-(diethylamino)ethyl)-5-hydroxy-. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the serotonin system in the brain. Finally, more research is needed to determine the optimal dosage and administration of this compound for therapeutic use.
Méthodes De Synthèse
Indole, 3-(2-(diethylamino)ethyl)-5-hydroxy- can be synthesized using a variety of methods. One of the most common methods involves the reaction between tryptamine and 2-(diethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. Another method involves the reduction of 5-hydroxyindole-3-acetaldehyde using sodium borohydride in the presence of a suitable solvent.
Applications De Recherche Scientifique
Indole, 3-(2-(diethylamino)ethyl)-5-hydroxy- has been the subject of extensive scientific research due to its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective effects. It has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
Propriétés
Numéro CAS |
14009-42-8 |
|---|---|
Nom du produit |
Indole, 3-(2-(diethylamino)ethyl)-5-hydroxy- |
Formule moléculaire |
C14H20N2O |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
3-[2-(diethylamino)ethyl]-1H-indol-5-ol |
InChI |
InChI=1S/C14H20N2O/c1-3-16(4-2)8-7-11-10-15-14-6-5-12(17)9-13(11)14/h5-6,9-10,15,17H,3-4,7-8H2,1-2H3 |
Clé InChI |
DLKZNHHXBDWTOP-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCC1=CNC2=C1C=C(C=C2)O |
SMILES canonique |
CCN(CC)CCC1=CNC2=C1C=C(C=C2)O |
Autres numéros CAS |
14009-42-8 |
Synonymes |
3-[2-(Diethylamino)ethyl]-1H-indol-5-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



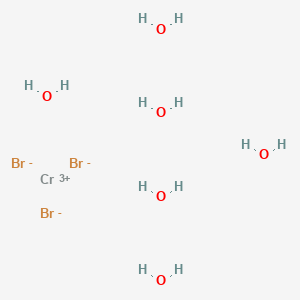

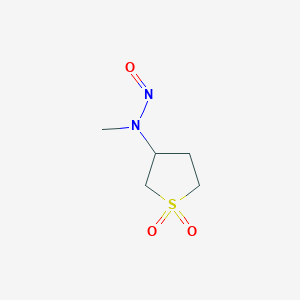
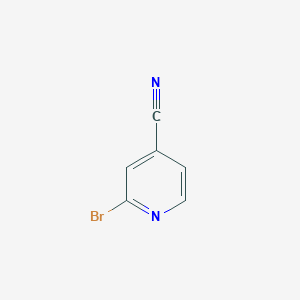
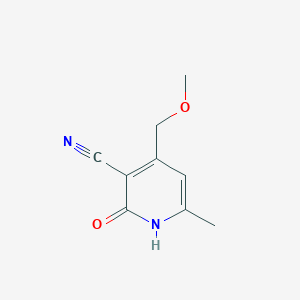
![2-Methylthieno[3,2-b]thiophene](/img/structure/B76589.png)
